![molecular formula C12H17FN2 B1488133 4-(2-Ethylpiperidin-1-yl)-2-fluoropyridine CAS No. 1565314-10-4](/img/structure/B1488133.png)
4-(2-Ethylpiperidin-1-yl)-2-fluoropyridine
Übersicht
Beschreibung
4-(2-Ethylpiperidin-1-yl)-2-fluoropyridine, also known as 4-EFP, is a heterocyclic compound that has become increasingly important in recent years due to its unique properties and potential applications in a variety of scientific research areas. 4-EFP is a derivative of pyridine, a six-membered aromatic heterocycle, and has been studied extensively due to its ability to form strong hydrogen bonds and its relatively low toxicity. 4-EFP is an important tool in laboratory research due to its ability to bind to various biological molecules, such as proteins and enzymes, and to modulate their activity.
Wissenschaftliche Forschungsanwendungen
PET Radioligand for Neuropsychiatric Disorders
4-(2-Ethylpiperidin-1-yl)-2-fluoropyridine derivatives have been researched for their potential as PET radioligands. Specifically, the cyclohexanecarboxamide derivative of this compound has shown promise due to its high brain uptake, slow brain clearance, and stability, making it a suitable candidate for in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders (García et al., 2014).
Dopamine Transporter Binding
Research into this compound analogues has also been conducted in the context of binding to the dopamine transporter (DAT). One study examined the role of the N-substituent in these compounds for their affinity and selectivity for DAT, discovering that certain derivatives possess subnanomolar affinity and good selectivity (Prisinzano et al., 2002).
Synthesis of Antiallergic Agents
This compound has also been a part of the synthesis of novel antiallergic compounds. N-(Pyridin-4-yl)-(indol-3-yl)acetamides and propanamides, synthesized using a derivative of this compound, have shown significant potential in antiallergic potency, leading to the development of effective new antiallergic agents (Menciu et al., 1999).
Development of Class III Antiarrhythmic Drugs
The compound has been utilized in the synthesis of new piperid-4-ylethane derivatives, which possess antiarrhythmic activity. One such compound, identified through this research, has entered clinical trials as a potential class III antiarrhythmic drug (Glushkov et al., 2011).
Synthesis and Optical Properties in Neurodegenerative Diseases
This compound derivatives have been used in the synthesis of fluorescent probes for β-amyloids, which are significant in the study of Alzheimer's disease. These compounds have shown high binding affinities toward Aβ(1–40) aggregates, making them valuable for the molecular diagnosis of Alzheimer’s disease (Fa et al., 2015).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as piperidin-4-ol derivatives, have been evaluated for potential treatment of hiv . They have been found to exhibit antagonistic activities against the CCR5 chemokine receptor , which is an essential co-receptor in the process of HIV-1 entry .
Mode of Action
Similar compounds have been found to inhibit cox-1 and cox-2 enzymes . These enzymes are involved in the inflammatory response, and their inhibition can lead to anti-inflammatory effects .
Biochemical Pathways
Compounds with similar structures have been found to inhibit the cox-1 and cox-2 enzymes , which are part of the arachidonic acid pathway. This pathway is involved in the inflammatory response, and its inhibition can lead to anti-inflammatory effects .
Result of Action
Similar compounds have been found to exhibit anti-inflammatory effects by inhibiting the cox-1 and cox-2 enzymes .
Eigenschaften
IUPAC Name |
4-(2-ethylpiperidin-1-yl)-2-fluoropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2/c1-2-10-5-3-4-8-15(10)11-6-7-14-12(13)9-11/h6-7,9-10H,2-5,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YACMNIWJARASGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C2=CC(=NC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.